molecular formula C8H6N4O2S B1308555 5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 6898-56-2

5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B1308555
CAS No.: 6898-56-2
M. Wt: 222.23 g/mol
InChI Key: VLPCRGZHVDUEQX-UHFFFAOYSA-N
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Description

5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. The compound features a triazole ring, which is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold for drug development.

Scientific Research Applications

5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the desired triazole derivative, which can be purified and characterized using techniques such as NMR, IR, and MS.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the triazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its triazole ring, which provides stability and versatility in chemical reactions. This makes it a valuable scaffold for drug development and other applications, distinguishing it from other nitrophenyl derivatives.

Properties

IUPAC Name

5-(4-nitrophenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2S/c13-12(14)6-3-1-5(2-4-6)7-9-8(15)11-10-7/h1-4H,(H2,9,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPCRGZHVDUEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=S)NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401959
Record name ST018736
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6898-56-2
Record name ST018736
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
Reactant of Route 4
5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Customer
Q & A

Q1: What is the primary finding of the research paper regarding 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione?

A1: The research primarily aimed to analyze the tautomeric behavior of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Through HPLC-MS analysis and UV spectral studies, the researchers determined that this compound exists in a tautomeric equilibrium between its thione and thiol forms. [] The study concludes that the thione form is the major component in the mixture, while the thiol form is present as a minor component. []

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